

physical and chemical properties of N-benzyl-2-methoxyethanamine

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Compound of Interest

Compound Name: **N-benzyl-2-methoxyethanamine**

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **N-benzyl-2-methoxyethanamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-methoxyethanamine is a substituted secondary amine featuring both a benzyl group and a methoxyethyl group attached to the nitrogen atom. This structure imparts a combination of aromatic and aliphatic characteristics, making it a molecule of interest in various chemical and pharmaceutical research contexts. Understanding its fundamental physical, chemical, and safety properties is crucial for its effective application and handling in a laboratory setting. This guide provides a comprehensive overview of **N-benzyl-2-methoxyethanamine**, summarizing its key properties, outlining experimental protocols for its synthesis and analysis, and detailing essential safety information.

Physical and Chemical Properties

The physical and chemical properties of **N-benzyl-2-methoxyethanamine** are summarized below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.

Identification and Structure

Identifier	Value
Chemical Name	N-benzyl-2-methoxyethanamine[1]
CAS Number	51353-26-5[1]
Molecular Formula	C ₁₀ H ₁₅ NO[1][2]
SMILES	COCCNCC1=CC=CC=C1[3]
InChI	InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3[3]
InChIKey	BHKFRW0E1YJBLN-UHFFFAOYSA-N[3]

Tabulated Physicochemical Data

Property	Value	Source
Molecular Weight	165.23 g/mol	[2]
Boiling Point	230.8°C at 760 mmHg	[1]
Density	0.969 g/cm ³	[1]
Flash Point	91.4°C	[1]
Refractive Index	1.503	[1]
Vapor Pressure	0.1±0.5 mmHg at 25°C (Predicted)	[1]
LogP	1.62 (Predicted)	[1]
Polar Surface Area (PSA)	21.26 Å ²	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-benzyl-2-methoxyethanamine** are crucial for researchers. The following protocols are based on general and established methods for the synthesis and analysis of N-substituted amines.

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like **N-benzyl-2-methoxyethanamine** is through reductive amination. This process involves the reaction of an aldehyde (benzaldehyde) with a primary amine (2-methoxyethylamine) to form an intermediate imine, which is then reduced *in situ* to the target secondary amine.

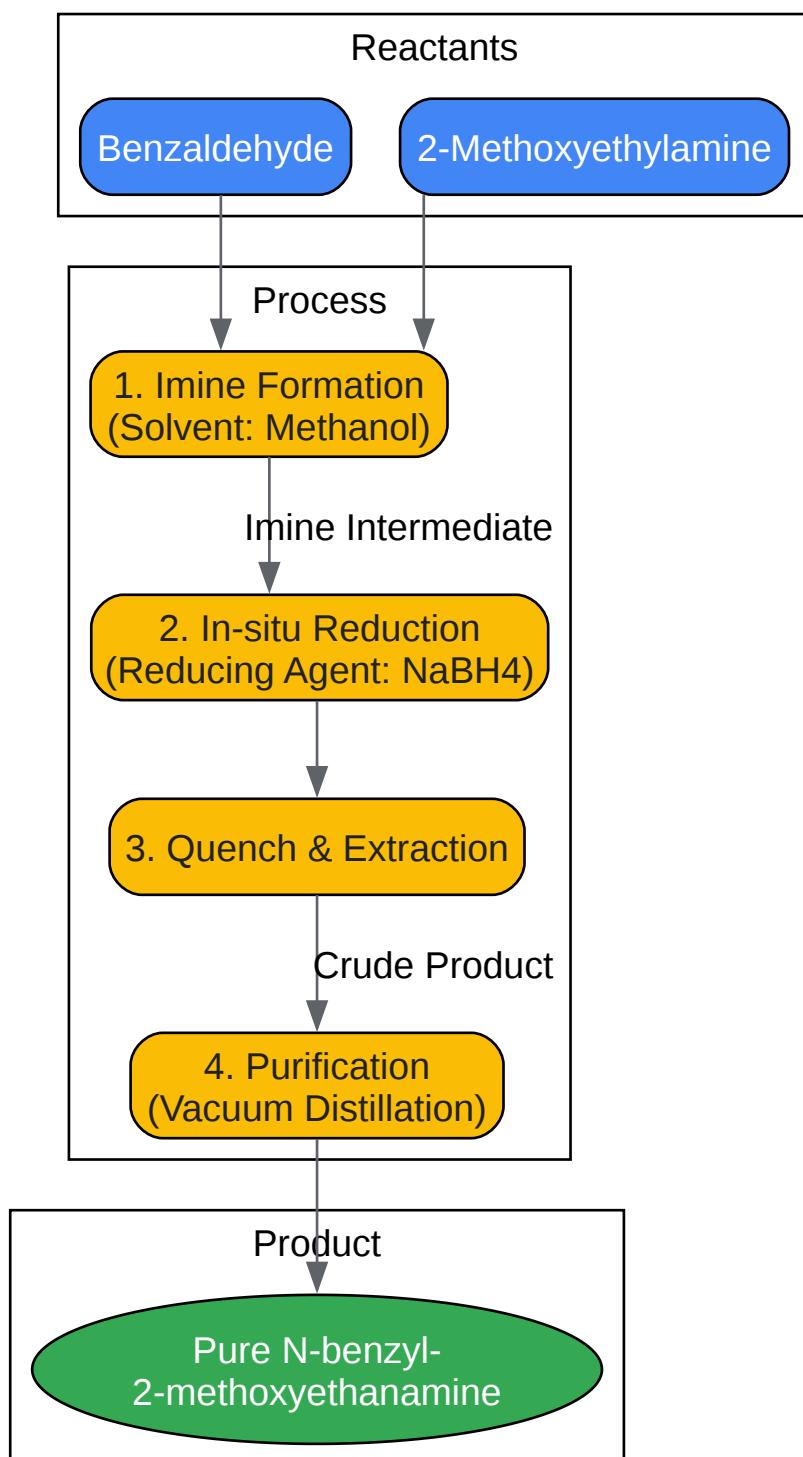
Materials:

- Benzaldehyde
- 2-Methoxyethylamine[1]
- Sodium borohydride (or other suitable reducing agent like H₂/Pd-C)
- Methanol (or another suitable solvent like ethanol)
- Glacial acetic acid (catalyst, optional)
- Dichloromethane
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Deionized water

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-methoxyethylamine (1.0 eq) in methanol. If needed, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
- **Reaction Completion:** After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer with a saturated sodium bicarbonate solution, followed by deionized water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude **N-benzyl-2-methoxyethanamine** can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a liquid.^[4]



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Caption: General workflow for the synthesis of **N-benzyl-2-methoxyethanamine**.

Characterization and Analysis

The identity and purity of the synthesized **N-benzyl-2-methoxyethanamine** must be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

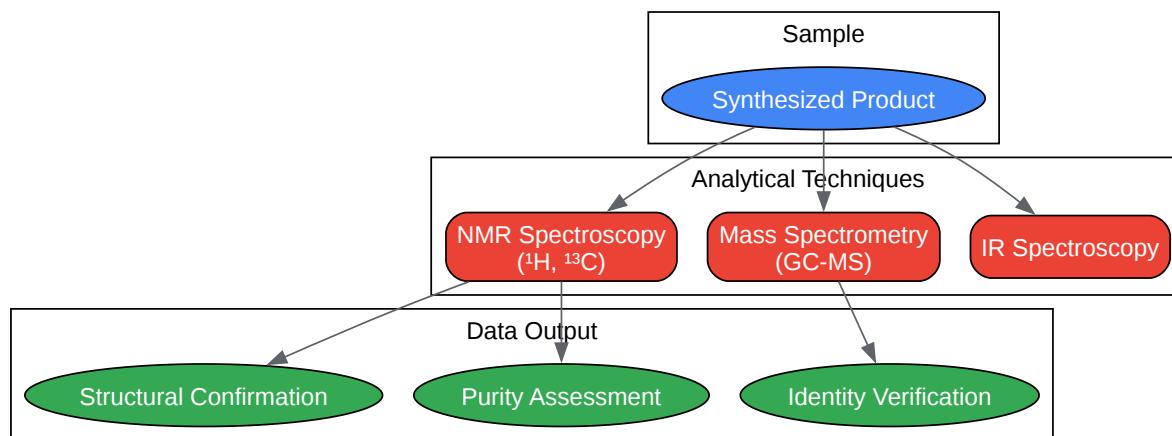
- Protocol: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra.
- Expected Results: The ^1H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the benzylic CH_2 protons, the two methylene groups of the methoxyethyl chain, and the methyl protons of the methoxy group. The ^{13}C NMR will similarly display distinct signals for each unique carbon atom in the molecule.[\[5\]](#)

2. Mass Spectrometry (MS):

- Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).
- Expected Results: The mass spectrum should display a prominent molecular ion peak (M^+) or a protonated molecular peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the compound (approx. 165.23 g/mol). Characteristic fragmentation patterns can further confirm the structure.[\[6\]](#)

3. Infrared (IR) Spectroscopy:

- Protocol: Obtain the IR spectrum of the pure liquid sample using a thin film between NaCl or KBr plates.
- Expected Results: The spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage. The absence of a strong N-H stretch (for primary amines) and C=O stretch (from benzaldehyde) indicates the reaction's completion.



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Caption: Workflow for the analytical characterization of the final product.

Signaling Pathways and Biological Activity

While specific signaling pathway interactions for **N-benzyl-2-methoxyethanamine** are not extensively documented in the provided search results, the broader class of N-benzyl substituted phenethylamines has been studied for its effects on serotonin receptors. For example, N-benzyl substitution on psychedelic phenethylamines has been shown to significantly increase binding affinity and functional activity at 5-HT_{2A} and 5-HT_{2C} receptors.^[7] This suggests that **N-benzyl-2-methoxyethanamine** could potentially be investigated for activity within similar neurological pathways, although dedicated research is required to confirm this.

Safety, Handling, and Storage

Handling **N-benzyl-2-methoxyethanamine** requires adherence to standard laboratory safety protocols for organic amines.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]
- Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[8][9]
- Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to avoid breathing vapors.[8][10]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
- Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[9][10]

Handling and Storage

- Handling: Avoid all personal contact, including inhalation.[11] Wash hands thoroughly after handling. Keep away from heat, open flames, and other sources of ignition.[10]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area, away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[10]

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